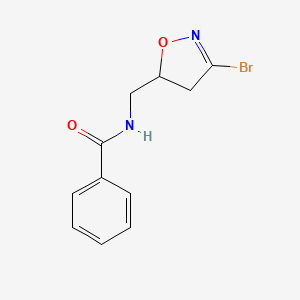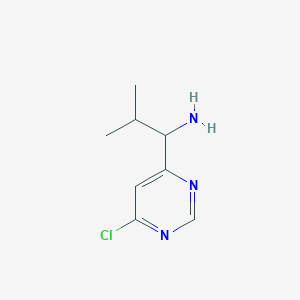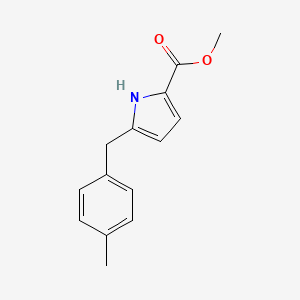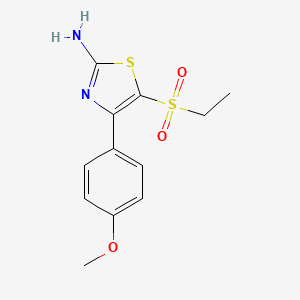
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl ester and a nitrile oxide derived from benzaldehyde. The nitrile oxide is generated from oxime by oxidation with sodium hypochlorite under ultrasonic activation of the biphasic system . The reaction occurs under mild conditions and provides the desired isoxazole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oximes, while substitution reactions can yield various substituted isoxazole derivatives.
Applications De Recherche Scientifique
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.
3,5-Disubstituted Isoxazole: Isoxazole derivatives with substitutions at the 3 and 5 positions.
Benzamide: A simple amide derivative of benzoic acid.
Uniqueness
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide is unique due to the presence of the bromine atom and the specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H11BrN2O2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-10-6-9(16-14-10)7-13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15) |
Clé InChI |
GYHHXJYGMSVAID-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1Br)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11781983.png)




![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)

![6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)

![5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)
